molecular formula C9H14O2 B14364188 4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane CAS No. 90438-56-5

4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane

Cat. No.: B14364188
CAS No.: 90438-56-5
M. Wt: 154.21 g/mol
InChI Key: CZGUQUPKWVVXAL-UHFFFAOYSA-N
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Description

4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane is a spirocyclic compound characterized by two oxygen atoms (dioxa) and a complex bicyclic structure. The spiro notation [2.1.4~5~.2~3~] indicates two interconnected rings with distinct bridgehead positions. These compounds often exhibit unique stereochemical properties and applications in organic synthesis, pheromone research, and material science .

Properties

CAS No.

90438-56-5

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

4,10-dioxadispiro[2.1.45.23]undecane

InChI

InChI=1S/C9H14O2/c1-2-4-9(3-1)10-7-8(11-9)5-6-8/h1-7H2

InChI Key

CZGUQUPKWVVXAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)OCC3(O2)CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane typically involves the formation of spirocyclic rings through cyclization reactions. One common method includes the reaction of diols with appropriate ketones or aldehydes under acidic conditions to form the spirocyclic ether .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane involves its interaction with molecular targets through its spirocyclic structure. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference ID
1,7-Dioxaspiro[5.5]undecane Methyl, ethyl, or propyl groups C₁₁H₂₀O₂ 184.28 Pheromone activity in insects
2,4,8,10-Tetraoxaspiro[5.5]undecane Tetrasubstituted (e.g., phenyl) C₁₃H₁₆O₄ 236.27 Conformational flexibility; axial chirality studies
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane Dimethyl groups at C3 C₁₁H₂₀O₂ 184.28 Stable spirocyclic framework for synthesis
6,11-Diazadispiro[2.1.4~5~.2~3~]undecane-7,10-dione Diaza and ketone groups C₉H₁₂N₂O₂ 180.20 Potential pharmaceutical intermediate

Key Observations :

  • Substituent Effects : Methyl or ethyl groups at positions 2, 8, or 3 significantly influence volatility and biological activity. For example, (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane is a major pheromone component in Bactrocera species, while ethyl substituents increase molecular weight and alter fragmentation patterns in mass spectrometry .
  • Stereochemical Complexity : Compounds like 1,5-dioxaspiro[5.5]undecane derivatives exhibit axial chirality due to semiflexible spirane skeletons, even with identical substituents at one end .

Physicochemical Properties

  • Volatility : Substituted dioxaspiro compounds (e.g., 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane) have boiling points ~225°C, similar to N-(3-methylbutyl)acetamide (220–224°C), suggesting comparable volatilities in headspace analyses .
  • Mass Spectral Fragmentation : Dimethyl-substituted spiroacetals show characteristic doublet ions at m/z 112 and 115 due to retro-cleavage of six-membered rings. Ethyl substituents introduce additional ions (e.g., m/z 126 and 129) .

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